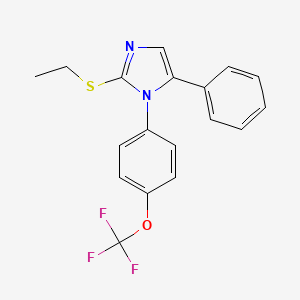

![molecular formula C9H14ClN3O B2663880 5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride CAS No. 2241140-36-1](/img/structure/B2663880.png)

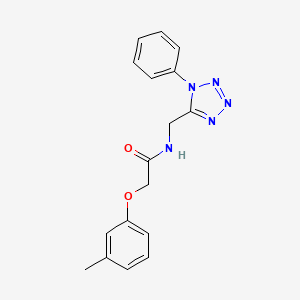

5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Azabicyclo[2.2.1]heptane is a bridged heterocyclic nucleus found in epibatidine, an alkaloid isolated from the skin of the tropical poison frog Epipedobates tricolor . Epibatidine is known as one of the most potent acetylcholine nicotinic receptor agonists .

Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Molecular Structure Analysis

There are no structural data on the unsubstituted 7-azanorbornane, the parent bicyclic ring of epibatidine and its derivatives .Chemical Reactions Analysis

A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been described to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-azabicyclo[2.2.1]heptane derivatives can vary depending on the specific compound. For example, tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate has a molecular weight of 212.29 and is a solid at room temperature .Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of 7-azabicyclo[2.2.1]hept-2-yl radical intermediates have been extensively studied for the first time, focusing on their intermolecular reactions with radical acceptors like tert-butylisocyanide and acrylonitrile. This research has enabled the development of a new synthetic approach for the preparation of exo-2-(cyano)alkyl substituted 7-azabicyclo[2.2.1]heptane derivatives, which are of significant interest for the synthesis of heterocyclic analogues of epibatidine, including the synthesis of tetrazoloepibatidines and oxadiazoloepibatidine (Gómez-Sánchez, E., Soriano, E., & Marco-Contelles, J., 2008).

Antimicrobial and Antitumor Activity

Oxadiazoles, including the 1,2,4-oxadiazole moiety, are recognized for their broad range of chemical and biological properties. Research into oxadiazole and furadiazole ring-containing derivatives has highlighted their importance as an heterocyclic class with applications in antimicrobial, antitumor, anti-viral, and antioxidant activities. This includes the exploration of 1,3,4-oxadiazoles and 1,2,4-oxadiazoles for the development of new drugs with potential applications in antibacterial, antitumor, and antiviral therapies (Siwach, A., & Verma, P., 2020).

Synthetic Applications

The 7-azabicyclo[2.2.1]heptane ring system, which is closely related to the structure of interest, has been accessed through innovative synthetic methods such as the aza-Prins-pinacol approach. This method shows promise for a concise entry into biologically relevant azabicyclic targets, indicating the potential for creating novel compounds with significant biological activity (Armstrong, A., & Shanahan, S., 2005).

Structural Characterization

The structural characterization of 7-azabicyclo[2.2.1]heptane, as exemplified by 7-azabicyclo[2.2.1]heptan-7-ium chloride, underpins the structural basis for the synthesis and application of related compounds. Understanding the structural characteristics of these compounds is essential for further applications in medicinal chemistry and drug design (Britvin, S., & Rumyantsev, A., 2017).

Safety and Hazards

Safety data for these compounds also varies. For instance, tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . It’s important to handle these compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

properties

IUPAC Name |

5-(7-azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-5-10-9(13-12-5)7-4-6-2-3-8(7)11-6;/h6-8,11H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVGSYNAFWDRLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CC3CCC2N3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2241140-36-1 |

Source

|

| Record name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[2.2.1]heptane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2663801.png)

![5-(4-fluorobenzyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2663802.png)

![N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2663806.png)

![4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2663810.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2663812.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2663818.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitro-5-(piperazin-1-yl)benzamide dihydrochloride](/img/structure/B2663820.png)